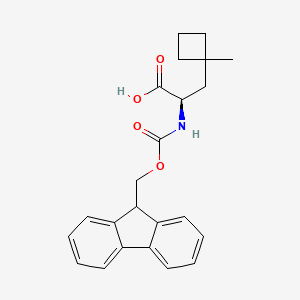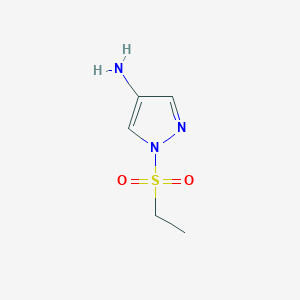
1-(Ethanesulfonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of sulfonyl-substituted pyrazoles This compound is characterized by the presence of an ethanesulfonyl group attached to the nitrogen atom of a pyrazole ring, with an amine group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethanesulfonyl)-1H-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with ethanesulfonyl chloride under basic conditions. A common synthetic route includes:
Starting Materials: Pyrazole, ethanesulfonyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: Pyrazole is dissolved in dichloromethane, followed by the addition of triethylamine. Ethanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various sulfonamide derivatives.
Oxidation: Formation of ethanesulfonic acid derivatives.
Reduction: Formation of ethanethiol derivatives.
Scientific Research Applications
1-(Ethanesulfonyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory and autoimmune diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The amine group at the 4-position of the pyrazole ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(Methanesulfonyl)-1H-pyrazol-4-amine
- 1-(Butanesulfonyl)-1H-pyrazol-4-amine
- 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
Comparison: 1-(Ethanesulfonyl)-1H-pyrazol-4-amine is unique due to the specific length and flexibility of the ethanesulfonyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-ethylsulfonylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWDSSURPORAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116370.png)
![(S)-N2,N3-Dimethyl-[1,1'-binaphthalene]-2,3-diamine](/img/structure/B8116381.png)
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate](/img/structure/B8116383.png)
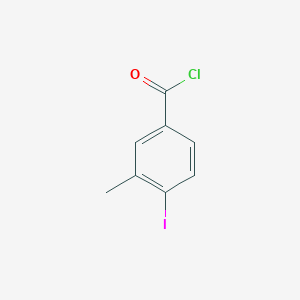
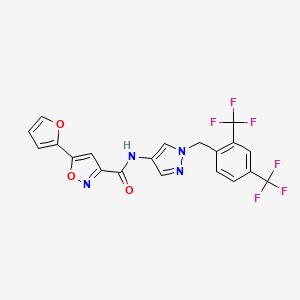
![tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B8116414.png)
![tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B8116421.png)
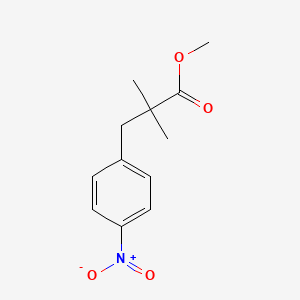
![2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B8116441.png)
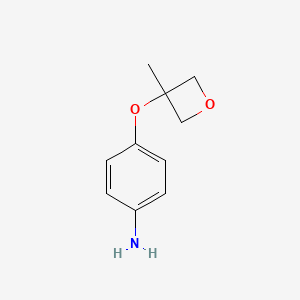
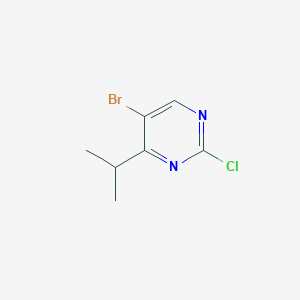
![[4-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B8116457.png)
![Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8116468.png)
